Silanol, methyl-1-naphthalenylphenyl-, (1S)-
Overview
Description
Silanol, methyl-1-naphthalenylphenyl-, (1S)-: is a compound characterized by the presence of a silanol group attached to a methyl, 1-naphthalenyl, and phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of silanol compounds typically involves the hydrolysis of organosilanes. For Silanol, methyl-1-naphthalenylphenyl-, (1S)-, the process may involve the hydrolysis of a corresponding chlorosilane precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the hydrolysis process .
Industrial Production Methods: Industrial production of silanol compounds often employs large-scale hydrolysis and condensation reactions. The process involves the use of dichlorosilanes, which are hydrolyzed to form silanols. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Silanol, methyl-1-naphthalenylphenyl-, (1S)-, undergoes various chemical reactions, including:
Oxidation: Silanol groups can be oxidized to form siloxane bonds.
Reduction: Silanol groups can be reduced to form silanes.
Substitution: Silanol groups can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like trimethylchlorosilane (TMCS) are used for silylation reactions.
Major Products:
Oxidation: Formation of siloxane polymers.
Reduction: Formation of silane derivatives.
Substitution: Formation of silylated compounds.
Scientific Research Applications
Chemistry: Silanol, methyl-1-naphthalenylphenyl-, (1S)-, is used in the synthesis of advanced materials, including siloxane polymers and hybrid organic-inorganic materials. Its unique reactivity makes it a valuable intermediate in organic synthesis .
Biology and Medicine: In biological research, silanol compounds are explored for their potential as bioactive molecules. They can be used in the development of new drugs and therapeutic agents due to their ability to interact with biological molecules .
Industry: In the industrial sector, silanol compounds are used in the production of adhesives, sealants, and coatings.
Mechanism of Action
The mechanism of action of Silanol, methyl-1-naphthalenylphenyl-, (1S)-, involves its ability to form hydrogen bonds and interact with other molecules through its silanol group. This interaction can lead to the formation of stable complexes and polymers. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
- Silanol, methylphenyl-, (1S)-
- Silanol, naphthalenylphenyl-, (1S)-
- Silanol, methyl-1-naphthalenyl-, (1S)-
Comparison: Silanol, methyl-1-naphthalenylphenyl-, (1S)-, is unique due to the presence of both naphthalenyl and phenyl groups, which impart distinct electronic and steric properties. This makes it more versatile in certain applications compared to other silanol compounds that lack these functional groups .
Properties
InChI |
InChI=1S/C17H17OSi/c1-19(18)17(12-5-2-6-13-17)16-11-7-9-14-8-3-4-10-15(14)16/h2-12,18H,13H2,1H3 | |
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Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKSUODKKNDTJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C1(CC=CC=C1)C2=CC=CC3=CC=CC=C32)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si@@](C1(CC=CC=C1)C2=CC=CC3=CC=CC=C32)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17OSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10777610 | |
Record name | Hydroxy(methyl)[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]silyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10777610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1028-61-1 | |
Record name | Hydroxy(methyl)[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]silyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10777610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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